molecular formula C13H14O3 B11886922 Benzyl 3-formylcyclobutane-1-carboxylate

Benzyl 3-formylcyclobutane-1-carboxylate

Cat. No.: B11886922
M. Wt: 218.25 g/mol
InChI Key: BZWIIRGKMBSAEO-UHFFFAOYSA-N
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Description

Benzyl 3-formylcyclobutane-1-carboxylate: is an organic compound with the molecular formula C12H14O3. It is a derivative of cyclobutane, featuring a benzyl ester group and a formyl group attached to the cyclobutane ring. This compound is of interest in organic synthesis and various research applications due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-formylcyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of benzyl bromide with cyclobutanone in the presence of a base, followed by formylation using formic acid or a formylating agent.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzyl 3-formylcyclobutane-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the formyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl ester group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed:

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Substituted cyclobutane derivatives

Scientific Research Applications

Chemistry: Benzyl 3-formylcyclobutane-1-carboxylate is used as a building block in organic synthesis, enabling the construction of more complex molecules. It is valuable in the development of new synthetic methodologies and the study of reaction mechanisms.

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving cyclobutane derivatives. It may also serve as a model compound for investigating the biological activity of related structures.

Industry: In the industrial sector, this compound may be used in the synthesis of specialty chemicals, polymers, and materials with unique properties. Its reactivity and structural features make it a versatile intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of Benzyl 3-formylcyclobutane-1-carboxylate involves its interaction with specific molecular targets, depending on the context of its use. In chemical reactions, the formyl group and benzyl ester group are key reactive sites that participate in various transformations. The compound’s effects are mediated through pathways involving these functional groups, leading to the formation of desired products.

Comparison with Similar Compounds

    Benzyl cyclobutane-1-carboxylate: Lacks the formyl group, making it less reactive in certain transformations.

    Cyclobutane-1,3-dicarboxylate: Contains two carboxylate groups, offering different reactivity and applications.

    Benzyl 3-hydroxycyclobutane-1-carboxylate: Features a hydroxyl group instead of a formyl group, leading to different chemical behavior.

Uniqueness: Benzyl 3-formylcyclobutane-1-carboxylate is unique due to the presence of both a formyl group and a benzyl ester group on the cyclobutane ring. This combination of functional groups provides distinct reactivity patterns and makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

benzyl 3-formylcyclobutane-1-carboxylate

InChI

InChI=1S/C13H14O3/c14-8-11-6-12(7-11)13(15)16-9-10-4-2-1-3-5-10/h1-5,8,11-12H,6-7,9H2

InChI Key

BZWIIRGKMBSAEO-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1C(=O)OCC2=CC=CC=C2)C=O

Origin of Product

United States

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